molecular formula C8H4BrF3O4S B2516697 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid CAS No. 2149590-33-8

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid

Cat. No.: B2516697
CAS No.: 2149590-33-8
M. Wt: 333.08
InChI Key: UEFIUJGLBNIZJO-UHFFFAOYSA-N
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Description

3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid: is a white crystalline solid compound that belongs to the family of benzoic acids It is characterized by the presence of a bromine atom at the third position and a trifluoromethylsulphonyl group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid typically involves the bromination of 5-[(trifluoromethyl)sulphonyl]benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The trifluoromethylsulphonyl group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

    Coupling Products: The major products are often biaryl compounds formed through the coupling of the benzoic acid derivative with another aromatic compound.

Scientific Research Applications

Chemistry: 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: This compound may be explored for its potential biological activities, including its use as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethylsulphonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulphonyl group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the carboxylic acid group.

Uniqueness: 3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid is unique due to the presence of both the bromine atom and the trifluoromethylsulphonyl group, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-bromo-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFIUJGLBNIZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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